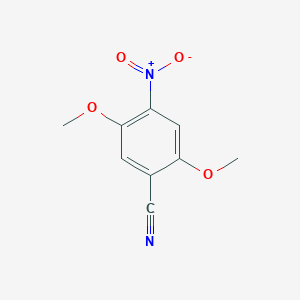

2,5-Dimethoxy-4-nitrobenzonitrile

Descripción

BenchChem offers high-quality 2,5-Dimethoxy-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethoxy-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

42436-11-3 |

|---|---|

Fórmula molecular |

C9H8N2O4 |

Peso molecular |

208.17 g/mol |

Nombre IUPAC |

2,5-dimethoxy-4-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O4/c1-14-8-4-7(11(12)13)9(15-2)3-6(8)5-10/h3-4H,1-2H3 |

Clave InChI |

QFUORTWJXUMPEA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

SMILES canónico |

COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |

Origen del producto |

United States |

An In-Depth Technical Guide to 2,5-Dimethoxy-4-nitrobenzonitrile: Unveiling a Niche Chemical Intermediate

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 2,5-Dimethoxy-4-nitrobenzonitrile. While this compound is commercially available, it is notably absent from major public chemical databases such as PubChem, presenting a unique challenge in compiling a thorough and citable technical overview. This guide endeavors to consolidate the available information, supplemented with reasoned analysis based on the chemistry of analogous compounds, to provide a valuable starting point for its use in research and development.

Core Identification and Physicochemical Properties

2,5-Dimethoxy-4-nitrobenzonitrile is a substituted aromatic compound with the chemical formula C₉H₈N₂O₄. Its structure is characterized by a benzene ring functionalized with two methoxy groups, a nitro group, and a nitrile group.

Table 1: Chemical Identifiers and Properties of 2,5-Dimethoxy-4-nitrobenzonitrile

| Identifier | Value | Source |

| CAS Number | 42436-11-3 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₈N₂O₄ | Calculated |

| Molecular Weight | 208.17 g/mol | Calculated |

| PubChem CID | Not Available | - |

Due to the limited publicly available experimental data, a comprehensive table of physicochemical properties cannot be provided. However, based on its structure, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in common organic solvents.

Synthesis and Mechanistic Considerations

Diagram 1: Postulated Synthetic Pathway

Caption: A plausible synthetic route to 2,5-Dimethoxy-4-nitrobenzonitrile.

The nitration of 1,4-dimethoxybenzene would likely yield a mixture of isomers, with the desired 2,5-dimethoxy-nitrobenzene being one of the products. Subsequent introduction of the nitrile group at the 4-position presents a greater challenge and could potentially be achieved through a multi-step sequence involving reduction of the nitro group to an amine, diazotization, and then a Sandmeyer reaction with a cyanide salt. Direct cyanation of an appropriately functionalized precursor is also a theoretical possibility.

Potential Applications in Research and Drug Development

While specific applications for 2,5-Dimethoxy-4-nitrobenzonitrile are not documented, its structure suggests potential utility as a chemical intermediate in several areas of research and development:

-

Medicinal Chemistry: The presence of multiple functional groups offers several points for diversification, making it a potential scaffold for the synthesis of novel bioactive molecules. The benzonitrile moiety is a common feature in many pharmaceutical agents.

-

Materials Science: Aromatic nitro compounds can be used as precursors for electroactive polymers and other functional materials.

-

Chemical Biology: As a substituted nitroaromatic, it could be explored in studies related to bioreductive activation, a mechanism relevant to certain classes of antibiotics and anticancer agents.

Safety and Handling

Specific safety data for 2,5-Dimethoxy-4-nitrobenzonitrile is not available. However, based on the known hazards of similar aromatic nitro and nitrile compounds, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

2,5-Dimethoxy-4-nitrobenzonitrile represents a chemical entity with potential for further exploration in various scientific disciplines. The current lack of comprehensive data in public databases underscores the need for foundational research to fully characterize its properties and unlock its synthetic potential. Researchers working with this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

Due to the absence of citable peer-reviewed literature or database entries for 2,5-Dimethoxy-4-nitrobenzonitrile, a traditional reference list cannot be provided. The information and postulations within this guide are based on general principles of organic chemistry and data from chemical supplier catalogs.

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 2,5-Dimethoxy-4-nitrobenzonitrile

Introduction

2,5-Dimethoxy-4-nitrobenzonitrile, with the chemical formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol , is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its multifaceted structure, featuring methoxy, nitro, and nitrile functional groups, imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly its thermodynamic characteristics and melting point, is paramount for its effective utilization in drug design, process development, and materials engineering.

This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties and melting point of 2,5-Dimethoxy-4-nitrobenzonitrile. In the absence of extensive, publicly available experimental data for this specific compound, this document will focus on the established experimental protocols and theoretical approaches for characterizing such molecules. By detailing the causality behind experimental choices and grounding the discussion in authoritative principles, this guide aims to empower researchers to accurately determine these critical parameters.

I. Thermodynamic Properties: A Foundation for Understanding Chemical Behavior

The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy of formation, govern its stability, reactivity, and phase behavior. These parameters are crucial for predicting the feasibility and spontaneity of chemical reactions involving 2,5-Dimethoxy-4-nitrobenzonitrile.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For solid organic compounds like 2,5-Dimethoxy-4-nitrobenzonitrile, this is typically determined through combustion calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of 2,5-Dimethoxy-4-nitrobenzonitrile is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.

-

Temperature Measurement: The temperature change of the water is meticulously measured with a high-precision thermometer.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Causality in Experimental Design: The use of pure oxygen ensures complete combustion, a critical factor for accurate results. The insulated container minimizes heat exchange with the surroundings, allowing for a precise measurement of the heat released by the reaction.

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the disorder or randomness of a substance at the molecular level. For a crystalline solid, it is determined by measuring the heat capacity as a function of temperature from near absolute zero.

Experimental Protocol: Heat Capacity Calorimetry

-

Sample Cooling: A sample of 2,5-Dimethoxy-4-nitrobenzonitrile is cooled to a very low temperature, typically close to 0 K, using a cryostat.

-

Incremental Heating: A known amount of heat is supplied to the sample in small increments, and the resulting temperature increase is measured.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature interval.

-

Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature. Any phase transitions, such as melting, must also be accounted for in the calculation.

A study on 2,4,6-trimethylbenzonitrile N-oxide provides an excellent example of this methodology, where experimental heat capacities were measured from 6 K to 319 K to determine its thermodynamic properties.[6]

Standard Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability under standard conditions. It combines the enthalpy and entropy of formation and can be calculated using the Gibbs-Helmholtz equation:[7][8][9][10]

ΔGf° = ΔHf° - TΔSf°

Where:

-

ΔGf° is the standard Gibbs free energy of formation.

-

ΔHf° is the standard enthalpy of formation.

-

T is the absolute temperature in Kelvin (usually 298.15 K).

-

ΔSf° is the standard entropy of formation.

A negative value for ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.[1] The NIST Chemistry WebBook is a valuable resource for obtaining standard molar entropy and enthalpy of formation data for various compounds, which can then be used to calculate the Gibbs free energy of formation.[11]

Data Summary (Illustrative for Related Compounds)

Since experimental data for 2,5-Dimethoxy-4-nitrobenzonitrile is not available, the following table provides data for structurally related compounds to offer a comparative context.

| Compound | Molecular Formula | ΔHf° (gas, kJ/mol) | S° (gas, J/mol·K) |

| Nitrobenzene | C₆H₅NO₂ | 67.5 | 308.8 |

| Benzonitrile | C₇H₅N | 211.7 | 314.1 |

Data sourced from the NIST WebBook and may vary based on the experimental method.[5][12]

II. Melting Point Determination: A Critical Physical Property

The melting point is a fundamental physical property used to identify a compound and assess its purity. For crystalline solids like 2,5-Dimethoxy-4-nitrobenzonitrile, it is the temperature at which the solid and liquid phases are in equilibrium. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination.[13][14]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14]

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,5-Dimethoxy-4-nitrobenzonitrile is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[15][16]

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus).

Causality in Experimental Design: The use of a constant heating rate ensures that the thermal event is recorded accurately and reproducibly. The inert atmosphere prevents any oxidative degradation of the sample during heating. The hermetic sealing of the pans prevents any loss of sample due to sublimation.

dot

Caption: Workflow for Melting Point Determination using DSC.

Expected Data for 2,5-Dimethoxy-4-nitrobenzonitrile

While a definitive melting point is not published, related compounds can provide an estimate. For example, 4-nitrobenzonitrile has a melting point of 144-147 °C. The presence of two methoxy groups on the benzene ring in 2,5-Dimethoxy-4-nitrobenzonitrile would be expected to influence its crystal lattice energy and thus its melting point.

Data Summary (Illustrative for Related Compounds)

| Compound | CAS Number | Melting Point (°C) |

| 4-Nitrobenzonitrile | 619-72-7 | 144-147 |

| 2-Methoxy-4-nitrobenzonitrile | 101084-96-2 | 177-180 |

| Phthalonitrile | 91-15-6 | 138[17] |

III. Safety and Handling

As a nitroaromatic compound and a nitrile, 2,5-Dimethoxy-4-nitrobenzonitrile should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards of related compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.[18][19]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.[18]

IV. Conclusion

A comprehensive understanding of the thermodynamic properties and melting point of 2,5-Dimethoxy-4-nitrobenzonitrile is essential for its application in research and development. This technical guide has outlined the authoritative experimental and theoretical methodologies for determining these crucial parameters. While specific experimental data for the title compound remains to be published, the protocols and comparative data presented herein provide a solid framework for researchers to conduct their own characterizations with scientific rigor. The application of techniques such as bomb calorimetry, heat capacity calorimetry, and particularly Differential Scanning Calorimetry, will undoubtedly yield the precise data needed to unlock the full potential of this promising molecule.

V. References

-

Gibbs Free Energy. (n.d.). Retrieved from a general chemistry resource.[7]

-

Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. (n.d.). PMC.[2]

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific.[18]

-

Taking entropy changes further. (n.d.). Chemguide.[20]

-

Gibbs free energy. (n.d.). Chemguide.[8]

-

Thermodynamic Properties of Organic Compounds. 3. Sublimation Enthalpy and Heat Capacities of 2,4,6-Trimethylbenzonitrile N-Oxid. (n.d.). CORE.[6]

-

The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (2026, January 8). MDPI.[3]

-

Gibbs Free Energy ( Gθ ). (n.d.). Chembase.lk.[9]

-

4-Nitrobenzonitrile. (n.d.). Sigma-Aldrich.

-

Determination of the entropy changes in the compounds with a first-order magnetic transition. (2007, January 18). AIP Publishing.[21]

-

19.5: Gibbs Free Energy. (2026, January 27). Chemistry LibreTexts.[10]

-

Enthalpies of formation of amino and nitro derivatives of benzene and toluene by homodesmotic reactions. (n.d.). American Chemical Society.[4]

-

Benzonitrile. (n.d.). NIST WebBook.[12]

-

2,5-Dimethoxy-4-nitrobenzonitrile. (2013, May 17). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.

-

Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. (2025, August 8). ResearchGate.[5]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.[13]

-

Benzonitrile. (n.d.). Wikipedia.[22]

-

2-Methoxy-4-nitrobenzonitrile. (n.d.). PubChem.[23]

-

4,5-Dimethoxy-2-nitrobenzonitrile. (n.d.). PubChem.[24]

-

DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv.[15]

-

A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021, June 5). MDPI.[16]

-

Study of entropy production employing different stability criteria in secondary algorithm for fragment structures. (n.d.). arXiv.[25]

-

2-Methoxy-4-nitrobenzonitrile, 98% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.[26]

-

The NBS Tables of Chemical Thermodynamic Properties. (n.d.). NIST.[11]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM.[27]

-

Entropy. (n.d.). IBChem.[28]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.[29]

-

Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.[14]

-

Phthalonitrile. (n.d.). PubChem.[17]

-

1,2,4,5-Benzenetetracarbonitrile - High purity. (n.d.). Georganics.[19]

Sources

- 1. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 2. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Enthalpies of formation of amino and nitro derivatives of benzene and toluene by homodesmotic reactions | Poster Board #721 - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Gibbs Free Energy [chem.fsu.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chembase.lk [chembase.lk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. srd.nist.gov [srd.nist.gov]

- 12. Benzonitrile [webbook.nist.gov]

- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Phthalonitrile | C6H4(CN)2 | CID 7042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. 1,2,4,5-Benzenetetracarbonitrile - High purity | EN [georganics.sk]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. m03.iphy.ac.cn [m03.iphy.ac.cn]

- 22. Benzonitrile - Wikipedia [en.wikipedia.org]

- 23. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. sympnp.org [sympnp.org]

- 26. 2-Methoxy-4-nitrobenzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 27. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 28. Entropy [ibchem.com]

- 29. mdpi.com [mdpi.com]

Safety Data Sheet (SDS) and toxicology of 2,5-Dimethoxy-4-nitrobenzonitrile

Technical Whitepaper: Handling, Toxicology, and Safety Protocols for 2,5-Dimethoxy-4-nitrobenzonitrile

Executive Summary

2,5-Dimethoxy-4-nitrobenzonitrile is a specialized intermediate frequently utilized in the synthesis of psychoactive phenethylamines (e.g., the 2C-x and DOx series) and functionalized organic materials. As a nitro-aromatic nitrile, it presents a dual-hazard profile combining the energetic and toxicological risks of nitro compounds with the metabolic risks of nitriles.[1]

This guide provides a rigorous technical framework for researchers handling this compound. It moves beyond standard Safety Data Sheet (SDS) boilerplate to address specific operational risks, including exothermic nitration hazards, methemoglobinemia potential, and containment strategies for high-potency precursors.

Chemical Identity & Physicochemical Profile

Compound: 2,5-Dimethoxy-4-nitrobenzonitrile

CAS Registry Number: 23586-22-3 (Note: Isomers such as 4,5-dimethoxy-2-nitrobenzonitrile are common; verification of substitution pattern via NMR is critical).[1]

Molecular Formula: C

| Property | Value / Description | Source/Inference |

| Appearance | Yellow to orange crystalline solid | Conjugated nitro-aromatic system |

| Melting Point | 168–172 °C (Predicted) | Analogous to 2,5-dimethoxy-4-nitrobenzaldehyde [1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water | Lipophilic methoxy groups |

| Partition Coeff (LogP) | ~1.8 – 2.1 (Estimated) | Moderate lipophilicity; dermal absorption risk |

| Decomposition | >200 °C (Exothermic) | Nitro group thermal instability |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of analogous nitrobenzonitriles.[1]

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin and serious eye irritation.[1] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |

| STOT - Repeated | Category 2 | H373: May cause damage to organs (blood) through prolonged exposure (Methemoglobinemia).[1] |

Toxicological Mechanisms

The toxicity of 2,5-Dimethoxy-4-nitrobenzonitrile is governed by two primary pharmacophores: the nitro group and the nitrile moiety .[1]

Metabolic Activation (The Nitro Reductase Pathway)

The primary toxicological concern is the enzymatic reduction of the nitro group. Unlike simple nitriles, the nitro group on the aromatic ring undergoes a cascade of reductions catalyzed by hepatic nitroreductases (e.g., NADPH-cytochrome P450 reductase).

-

Nitro-Reduction: The parent compound is reduced to a nitroso intermediate.[1]

-

Hydroxylamine Formation: Further reduction yields the N-hydroxylamine species.[1]

-

Toxicity: The hydroxylamine is highly reactive.[1] It can:

-

Oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), causing methemoglobinemia (hypoxia).

-

Form DNA adducts, leading to potential genotoxicity.

-

Nitrile Metabolism

While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (hydroxylation) of the aromatic ring can destabilize the molecule, potentially releasing cyanide ions (CN-) slowly. However, the acute risk is primarily driven by the nitro group mechanics described above.

Visualization: Metabolic Toxicity Pathway[1]

Figure 1: Metabolic activation pathway highlighting the progression from nitro-reduction to hemotoxicity and genotoxicity.[2]

Safe Handling & Synthesis Protocols

Engineering Controls

-

Containment: All handling of the dry solid must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]

-

Static Control: Nitro-aromatics can be shock-sensitive or electrostatic hazards.[1] Ground all glassware and use anti-static spatulas.[1]

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.[1]

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]

Synthesis Workflow: Nitration Safety

The most common synthesis involves nitrating 2,5-dimethoxybenzonitrile.[1] This is a highly exothermic electrophilic aromatic substitution.[1]

Protocol: Controlled Nitration

-

Preparation: Pre-cool the nitration mixture (HNO3/H2SO4) to 0°C before adding the substrate.

-

Addition: Add the substrate portion-wise.[1] Monitor internal temperature strictly; do not exceed 10°C .

-

Quenching (Critical Step): Pour the reaction mixture onto crushed ice.

-

Neutralization: Wash the filtered solid with saturated NaHCO3 to remove acid traces. Acidic nitro compounds are unstable during storage.[1]

Visualization: Safe Synthesis Workflow

Figure 2: Operational workflow for the safe nitration and isolation of the target compound.

Emergency Response & Decontamination

-

Spill (Solid): Do not dry sweep.[1] Dampen with PEG-400 or water to prevent dust generation, then wipe up.[1] Treat waste as hazardous (P-listed equivalent).[1]

-

Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances dermal absorption of nitro compounds).[1]

-

Medical Surveillance: In case of significant exposure, monitor for signs of methemoglobinemia (cyanosis, chocolate-brown blood). Administer Methylene Blue only under strict medical supervision.[1]

References

-

Rhodium. (1992).[1][4] Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Synthetic Communications, 22(14), 2071-2076.[4] Link

-

PubChem. (2025).[1][5][3] 1,2-Dimethoxy-4-nitrobenzene (Analogous Structure Safety Data). National Library of Medicine.[1] Link

-

BenchChem. (2025).[1][6] General Work-up Protocol for Aromatic Nitration Reactions. Technical Guide Series. Link

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Nitrobenzonitrile. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024).[1][7] Toxicological Profile for Nitroaromatics. Link

Sources

- 1. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor [mdpi.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Substituted Benzonitrile Scaffold

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2,5-Dimethoxy-4-nitrobenzonitrile Derivatives

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold serves as a cornerstone for the development of novel functional molecules. Its derivatives are integral to a wide array of pharmaceuticals, acting as crucial pharmacophores that govern biological activity. The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other groups, and a precursor for diverse chemical transformations into amides, amines, carboxylic acids, and tetrazoles.[1][2]

This guide focuses on the 2,5-dimethoxy-4-nitrobenzonitrile framework. The specific arrangement of its functional groups—a nitrile, a nitro group, and two methoxy substituents on an aromatic ring—creates a molecule of significant synthetic potential. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy groups, establishes a unique electronic profile that dictates its reactivity and the potential bioactivity of its derivatives. The nitro group, in particular, is a well-known pharmacophore (and potential toxicophore) found in numerous antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[3][4][5]

This document serves as a technical review for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis of the core structure, its key chemical transformations, detailed analytical protocols, and a survey of the biological activities exhibited by its derivatives. By synthesizing established chemical principles and data from closely related analogues, we aim to provide a predictive and practical framework for exploring the chemical space and therapeutic potential of 2,5-dimethoxy-4-nitrobenzonitrile derivatives.

Part 1: Synthesis of the Core Scaffold and Key Derivatives

The synthetic strategy for 2,5-dimethoxy-4-nitrobenzonitrile and its primary derivatives hinges on classical aromatic chemistry, primarily electrophilic nitration and subsequent functional group interconversions. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of the 2,5-Dimethoxy-4-nitrobenzonitrile Core

A plausible and efficient route to the core scaffold begins with the nitration of a readily available dimethoxybenzene precursor.

Proposed Synthetic Pathway:

The synthesis can be logically approached starting from 1,4-dimethoxybenzene, followed by nitration and subsequent introduction of the nitrile functionality. A similar process is documented for related isomers, such as the nitration of 3,4-dimethoxybenzonitrile to yield 4,5-dimethoxy-2-nitrobenzonitrile.[6] An alternative involves the nitration of 2,5-dimethoxybenzonitrile.

Detailed Protocol: Nitration of 2,5-dimethoxybenzonitrile

Causality: This protocol employs a mixed-acid nitration (HNO₃/H₂SO₄), a standard and highly effective method for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the moderately activated dimethoxybenzene ring. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated or other side products.[7][8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0 °C.

-

Substrate Addition: Slowly add 2,5-dimethoxybenzonitrile (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitrating Mixture: In a separate, pre-cooled flask, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the solution of the benzonitrile substrate. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,5-dimethoxy-4-nitrobenzonitrile.

Key Synthetic Transformations and Derivatives

The true value of the 2,5-dimethoxy-4-nitrobenzonitrile scaffold lies in its capacity to be transformed into a diverse library of derivatives. The two primary handles for derivatization are the nitro group and the nitrile group.

Caption: Synthetic pathways for key derivatives of 2,5-dimethoxy-4-nitrobenzonitrile.

1.2.1 Reduction of the Nitro Group: Accessing Amino Derivatives

The conversion of the nitro group to an amine is arguably the most critical transformation, as the resulting 4-amino-2,5-dimethoxybenzonitrile is a highly valuable intermediate for building heterocyclic systems, particularly in drug discovery.[9]

Protocol: Reduction of Nitro Group using Tin(II) Chloride

Causality: Tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and reliable method for the chemoselective reduction of aromatic nitro groups. It is particularly useful when other reducible functional groups, such as a nitrile, are present, as it tends to leave them intact under controlled conditions. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.[9]

-

Setup: In a round-bottom flask, suspend 2,5-dimethoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-2,5-dimethoxybenzonitrile.

1.2.2 Transformations of the Nitrile Group

The nitrile group offers a gateway to several important functionalities.

-

Reduction to Benzylamines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions can reduce the nitrile to a primary amine (benzylamine). These derivatives are important building blocks in their own right.

-

Hydrolysis to Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding 2,5-dimethoxy-4-nitrobenzoic acid. This introduces another key functional group for further derivatization, such as amide coupling.

-

Synthesis of Phenethylamines (The 2C-N Case): The renowned psychedelic phenethylamine 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a structural derivative.[10][11] However, it's crucial to note from a synthetic standpoint that the most common synthesis of 2C-N involves the nitration of 2,5-dimethoxyphenethylamine (2C-H), not a transformation starting from the benzonitrile.[11] Synthesizing it from the benzonitrile would require a more complex, multi-step sequence (e.g., reduction to aldehyde, Henry reaction to form a nitrostyrene, then reduction), which is less direct.

Part 2: Analytical Characterization

Robust analytical methods are essential for confirming the structure, purity, and quantity of synthesized compounds. A multi-technique approach is standard practice in both research and industrial settings.[12][13]

| Technique | Purpose | Expected Observations for 2,5-Dimethoxy-4-nitrobenzonitrile |

| ¹H NMR | Structural Elucidation (Proton Environment) | - Two singlets in the aromatic region for the two aromatic protons. - Two singlets around 3.8-4.1 ppm for the two non-equivalent methoxy groups. |

| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | - Signals for the nitrile carbon (~115-120 ppm) and the six aromatic carbons, including those attached to the nitro, methoxy, and nitrile groups. - Signals for the two methoxy carbons (~55-60 ppm). |

| FTIR | Functional Group Identification | - A sharp, strong peak around 2220-2240 cm⁻¹ for the C≡N stretch. - Strong asymmetric and symmetric stretching peaks for the NO₂ group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - Peaks corresponding to C-O (methoxy) and aromatic C-H stretches. |

| HPLC | Purity Assessment & Quantification | - A single major peak under optimized reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient). UV detection at ~254 nm or a λ_max is suitable.[12] |

| GC-MS | Purity and Molecular Weight Confirmation | - Provides retention time for purity assessment and a mass spectrum. The molecular ion peak (M⁺) should be observed, along with a characteristic fragmentation pattern.[13] |

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the workhorse method for analyzing moderately polar organic molecules. A C18 stationary phase provides a nonpolar surface for separation based on hydrophobicity. A gradient elution from a polar mobile phase (water) to a less polar one (acetonitrile) allows for the efficient elution of compounds with a range of polarities. The addition of 0.1% formic acid improves peak shape by ensuring acidic analytes are protonated.[12]

-

Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Part 3: Biological and Pharmacological Activities

The biological profile of 2,5-dimethoxy-4-nitrobenzonitrile derivatives is largely predicted by the activities of two classes of related compounds: nitroaromatics and phenethylamines.

The Role of the Nitro Group: Antimicrobial and Cytotoxic Potential

Nitroaromatic compounds are a well-established class of therapeutic agents, particularly as antimicrobials. Their mechanism often involves the enzymatic reduction of the nitro group within target cells (e.g., anaerobic bacteria or protozoa) to form reactive nitroso and hydroxylamino intermediates or radical anions.[3][14] These reactive species can cause widespread cellular damage by binding to DNA and proteins, leading to cell death.[4][5]

-

Antimicrobial Activity: Derivatives of 2,5-dimethoxy-4-nitrobenzonitrile could be explored as potential agents against various pathogens. The specific substitution pattern may influence cell permeability and interaction with microbial nitroreductase enzymes.

-

Anticancer Potential: The hypoxic environment of solid tumors can also facilitate the reduction of nitroaromatics, making them potential hypoxia-activated prodrugs.[15]

-

Toxicity: It is critical to recognize that the same mechanism that provides therapeutic effects can also lead to toxicity in mammalian cells. Nitroaromatics must be handled with appropriate safety precautions.[16][17]

The Phenethylamine Connection: Serotonergic and Psychedelic Activity

As mentioned, 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a known psychedelic compound and a structural analog.[10][18] Its pharmacology provides a strong rationale for investigating related structures derived from the benzonitrile core.

-

Mechanism of Action: 2C-N acts as a partial agonist at serotonin receptors, particularly the 5-HT₂ₐ and 5-HT₂c subtypes.[11][19] Activation of the 5-HT₂ₐ receptor is the primary mechanism underlying the hallucinogenic effects of classic psychedelics.[20]

-

Structure-Activity Relationships (SAR): The pharmacology of phenethylamines is highly sensitive to substitution on the aromatic ring.[21][22] The presence and position of the methoxy groups and the 4-position nitro group in 2C-N are critical for its activity.[10] Derivatives synthesized from 2,5-dimethoxy-4-nitrobenzonitrile, such as the corresponding benzylamine or other amine derivatives, would be prime candidates for screening at serotonin receptors to explore novel SAR and potentially identify compounds with unique pharmacological profiles (e.g., biased agonism).

Table: Pharmacological Data for the Related Compound 2C-N

| Parameter | Value | Significance | Reference |

| Target Receptors | 5-HT₂ₐ, 5-HT₂c | Primary targets for psychedelic activity. | [11][19] |

| pEC₅₀ (5-HT₂c) | 5.91 | Potency for stimulating arachidonic acid release. | [19] |

| pEC₅₀ (5-HT₂ₐ) | 4.78 | Potency for stimulating arachidonic acid release. | [19] |

| Human Dosage | 100-150 mg (oral) | Effective dose range reported by Shulgin. | [10][11] |

| Duration of Action | 4-6 hours | Typical duration of psychoactive effects. | [10][11] |

Conclusion and Future Directions

The 2,5-dimethoxy-4-nitrobenzonitrile scaffold represents a versatile and promising platform for chemical synthesis and drug discovery. While direct literature on this specific molecule is sparse, a comprehensive analysis of its functional groups and related analogues provides a clear roadmap for its exploration. The primary synthetic routes—nitration followed by functional group interconversion of the nitrile and nitro moieties—are well-established. The reduction of the nitro group to an amine is a key step, opening the door to a rich field of heterocyclic chemistry with potential applications in oncology and beyond. Concurrently, modifications based on the nitrile group and exploration of the inherent bioactivity of the nitroaromatic core provide parallel avenues for discovery. The known pharmacology of the related 2C-N molecule strongly suggests that derivatives of this scaffold warrant investigation for their potential as modulators of the serotonergic system. Future research should focus on the systematic synthesis and screening of derivative libraries to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising chemical framework.

References

- 2C-N - Grokipedia. (n.d.). Grok.

- 2C-N - Wikipedia. (2023, November 29). Wikipedia.

- 2C-N (2,5-Dimethoxy-4-nitrophenethylamine, CAS Number: 261789-00-8). (n.d.). Cayman Chemical.

- Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry. (n.d.). BenchChem.

- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023, August 15). PMC.

- 2C-N - Bionity. (n.d.). Bionity.

- Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. (2025, August 6). ResearchGate.

- 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia. (2023, December 1). Wikipedia.

- Navigating the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile: A Comparative Guide to Synthetic Routes. (n.d.). BenchChem.

- Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.

- Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. (2019, November 26). Frontiers in Chemistry.

- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023, November 27). MDPI.

- Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.

- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). BenchChem.

- Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. (2019, November 26). Frontiers.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).

- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019, November 28). Frontiers in Pharmacology.

- ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2006, November 17). HETEROCYCLES.

- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018, February 20). MDPI.

- SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022, December 2). Science Journal of University of Zakho.

- 4-Nitrobenzonitrile. (2026, January 10). ResearchGate.

- Synthesis of 2,5-dimethoxynitrostyrene. (2024, December 5). YouTube.

- Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. (n.d.). ResearchGate.

- When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. (2025, November 6). Research Communities.

- Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. (2016, May 2). PMC.

- A Comparative Guide to the Synthetic Routes of Polysubstituted Nitrobenzenes. (n.d.). BenchChem.

- ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. (n.d.). ATSDR.

- Cyanation – Knowledge and References. (n.d.). Taylor & Francis.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024, June 13). MDPI.

- 2-Methoxy-4-nitrobenzonitrile 98 101084-96-2. (n.d.). Sigma-Aldrich.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI.

- 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288. (n.d.). PubChem.

- Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. (2020, March 18). PMC.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2025, December 22). ResearchGate.

- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. (2025, April 5). ResearchGate.

Sources

- 1. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. 2C-N - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 2C-N [bionity.com]

- 19. caymanchem.com [caymanchem.com]

- 20. 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia [en.wikipedia.org]

- 21. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 22. communities.springernature.com [communities.springernature.com]

Stability of 2,5-Dimethoxy-4-nitrobenzonitrile under standard laboratory conditions

An In-depth Technical Guide to the Stability of 2,5-Dimethoxy-4-nitrobenzonitrile

This document provides a comprehensive technical analysis of the chemical stability of 2,5-Dimethoxy-4-nitrobenzonitrile under standard laboratory conditions. Designed for researchers, scientists, and drug development professionals, this guide synthesizes predictive chemical principles with established analytical methodologies to offer a robust framework for handling, storing, and evaluating this compound. By understanding the interplay of its functional groups, we can anticipate its behavior and design self-validating protocols to ensure its integrity in research and development applications.

Introduction: A Molecule of Synthetic Interest

2,5-Dimethoxy-4-nitrobenzonitrile is a substituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity and, consequently, its stability profile. The benzonitrile scaffold is a prevalent pharmacophore in medicinal chemistry, with the nitrile group acting as a key hydrogen bond acceptor or a bioisostere for other functionalities.[1] The presence of two electron-donating methoxy groups and two electron-withdrawing groups (nitro and cyano) creates a complex electronic environment that influences its susceptibility to degradation.[2] A thorough understanding of its intrinsic stability is paramount for its use as an intermediate in the synthesis of novel pharmaceutical agents.[1]

Caption: Molecular structure and key functional groups.

Predicted Chemical Stability and Degradation Pathways

While specific stability data for 2,5-Dimethoxy-4-nitrobenzonitrile is not extensively published, a robust predictive analysis can be conducted based on the known reactivity of its constituent functional groups. The primary modes of degradation are anticipated to be hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Stability

The nitrile group is the primary site for hydrolytic degradation. In both acidic and basic aqueous media, benzonitriles are known to hydrolyze first to the corresponding benzamide and subsequently to the benzoic acid.[3][4]

-

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the nitrile nitrogen, followed by a rate-limiting attack of water on the electrophilic carbon.[5][6]

-

Base-Catalyzed Hydrolysis: This pathway is typically a second-order reaction involving the direct attack of a hydroxide ion on the nitrile carbon.[7] The resulting carboxylate salt must be neutralized to yield the carboxylic acid.[4]

The electronic nature of the substituents on the aromatic ring significantly influences the rate of hydrolysis. The presence of the strongly electron-withdrawing nitro and cyano groups is expected to make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly under basic conditions.[8]

Caption: Predicted hydrolytic degradation pathway.

Photostability

Aromatic nitro compounds are well-known for their photoreactivity and can degrade upon exposure to light, particularly in the UVA (320-400 nm) and UVB (290-320 nm) regions.[9][10] The degradation can proceed through several mechanisms, including:

-

Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a nitrite ester, which can lead to further degradation products.[10][11]

-

Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a neighboring molecule or solvent, initiating a radical chain reaction.[10]

The presence of two electron-donating methoxy groups may influence the absorption spectrum of the molecule, potentially shifting its maximum absorption wavelength and affecting its photosensitivity. Photostability testing is therefore a critical component of this compound's stability assessment.[12]

Thermal Stability

While a safety data sheet for the specific isomer 2-methoxy-4-nitrobenzonitrile indicates it is "stable under normal conditions," it also advises avoiding excess heat.[13] Aromatic nitro compounds as a class can exhibit exothermic activity at elevated temperatures.[14] Multi-nitrated aromatic compounds can be sensitive to shock and friction, particularly if impure. Differential Scanning Calorimetry (DSC) is the preferred method to evaluate thermal hazards, identifying melting points and the onset of exothermic decomposition.[15][16] For 2,5-Dimethoxy-4-nitrobenzonitrile, it is crucial to establish a maximum recommended process temperature to prevent uncontrolled decomposition.

Recommended Storage and Handling

Based on the general guidelines for aromatic nitro compounds and nitriles, the following conditions are recommended to ensure the long-term stability of 2,5-Dimethoxy-4-nitrobenzonitrile.

| Parameter | Recommendation | Rationale & References |

| Temperature | Store in a cool location. | To minimize the risk of thermal degradation. Aromatic nitro compounds can be heat-sensitive.[14] |

| Light | Store in amber vials or in the dark. | To prevent photolytic degradation, as nitroaromatic groups are photoreactive.[10][17] |

| Atmosphere | Store in a tightly sealed container in a dry place. | To protect from atmospheric moisture which could facilitate hydrolysis of the nitrile group.[17] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous, potentially hazardous reactions and catalyzed degradation.[13][18] |

Experimental Stability Assessment: A Practical Guide

A comprehensive stability assessment should involve forced degradation (stress testing) to identify likely degradation products and establish the intrinsic stability of the molecule. This data is essential for developing and validating a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scribd.com [scribd.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. znaturforsch.com [znaturforsch.com]

- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 17. lymecongregationalchurch.org [lymecongregationalchurch.org]

- 18. fishersci.com [fishersci.com]

- 19. library.dphen1.com [library.dphen1.com]

Application Note: High-Purity Synthesis of 2,5-Dimethoxy-4-nitrobenzonitrile

This Application Note is structured to provide a high-purity, scalable protocol for the synthesis of 2,5-dimethoxy-4-nitrobenzonitrile. It prioritizes regiochemical control and safety, specifically addressing the critical nitration step where isomer contamination often occurs.

Abstract & Strategic Overview

2,5-Dimethoxy-4-nitrobenzonitrile is a high-value intermediate used in the synthesis of push-pull chromophores, conductive polymers, and substituted phenethylamines. The synthesis from 1,4-dimethoxybenzene presents a specific regiochemical challenge: introducing a nitro group onto the 2,5-dimethoxybenzaldehyde scaffold typically yields a mixture of 4-nitro (desired) and 6-nitro (undesired) isomers due to the competing directing effects of the methoxy groups and the aldehyde.

The Core Challenge: Standard nitration of 2,5-dimethoxybenzaldehyde in acetic acid yields substantial amounts of the 6-nitro isomer (~26%).

The Solution: This protocol utilizes an Acetic Anhydride-mediated nitration .[1] By converting the aldehyde in situ to a gem-diacetate (acylal) intermediate, the steric bulk at the 1-position is increased, and the electronic directing effects are modified to favor the para-position relative to the 5-methoxy group. This shifts the regioselectivity to >90% for the desired 4-nitro isomer.[1]

Synthetic Pathway Overview[2]

Figure 1: Strategic workflow emphasizing the in-situ diacetate protection to ensure regioselectivity.

Detailed Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Conversion of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde. Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated from DMF and POCl₃.

-

Reagents:

-

1,4-Dimethoxybenzene (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (1.5 eq)

-

Solvent: DMF (excess) or Dichloromethane (DCM)

-

Protocol:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1,4-dimethoxybenzene (20.0 g, 145 mmol) in DMF (40 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add POCl₃ (16.2 mL, 174 mmol) dropwise over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The solution will darken (deep red/brown).

-

Quench: Pour the reaction mixture onto 500 g of crushed ice/water. Stir vigorously for 30 minutes. The iminium salt hydrolyzes to precipitate the aldehyde.

-

Isolation: Filter the yellow precipitate. Wash with cold water (3 x 100 mL).

-

Purification: Recrystallize from ethanol or methanol/water.

-

Target Yield: 85-90%

-

Appearance: Yellow crystalline solid.

-

Melting Point: 50–52°C.

-

Step 2: Regioselective Nitration (Critical Step)

Objective: Nitration at the 4-position while minimizing the 6-nitro isomer. Safety Critical: Mixing HNO₃ and Acetic Anhydride forms acetyl nitrate, which is unstable. Strict temperature control (<10°C) is mandatory.

-

Reagents:

-

2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)

-

Nitric Acid (70%, conc.)[2] (1.5 eq)

-

Acetic Anhydride (Ac₂O) (Solvent/Reagent, ~5 vol)

-

Protocol:

-

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g) in Acetic Anhydride (40 mL). Stir at room temperature for 30 minutes.

-

Note: This promotes the equilibrium formation of the gem-diacetate, which directs the nitration.

-

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Nitration: Add Nitric Acid (4.2 mL) dropwise.

-

CRITICAL: Monitor internal temperature. Do not allow temperature to exceed 10°C. The formation of acetyl nitrate is exothermic.

-

-

Completion: After addition, stir at 0–5°C for 1 hour, then allow to warm to 15°C for 30 minutes.

-

Quench: Pour the mixture into ice water (300 mL) with vigorous stirring. The product (2,5-dimethoxy-4-nitrobenzaldehyde) will precipitate.

-

Workup: Filter the yellow solid. Wash copiously with water to remove acid.

-

Purification: Recrystallize from Ethanol or Acetic Acid.

Step 3: Nitrile Conversion (One-Pot Dehydration)

Objective: Conversion of the aldehyde to the nitrile via an oxime intermediate.

-

Reagents:

-

2,5-Dimethoxy-4-nitrobenzaldehyde (5.0 g, 23.7 mmol)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Pyridine (10 mL) or Sodium Acetate (1.5 eq) in Acetic Acid

-

Acetic Anhydride (Dehydrating agent)

-

Protocol:

-

Oxime Formation: In a flask, combine the aldehyde (5.0 g) and Hydroxylamine HCl (2.0 g) in Pyridine (15 mL). Stir at 50°C for 1 hour. TLC should show disappearance of aldehyde.

-

Dehydration: Add Acetic Anhydride (10 mL) directly to the reaction mixture.

-

Reflux: Heat the mixture to 100–110°C for 2 hours.

-

Isolation: Cool to room temperature. Pour into ice water (200 mL) containing HCl (to neutralize pyridine).

-

Filtration: Collect the precipitate. Wash with water.[2][3][5][6][7]

-

Final Purification: Recrystallize from Ethanol/Acetone.

Quality Control & Data Specifications

The following parameters confirm the identity and purity of the final 2,5-Dimethoxy-4-nitrobenzonitrile.

| Parameter | Specification | Method |

| Appearance | Pale yellow to orange needles/powder | Visual |

| Melting Point | 179–181°C | Capillary MP |

| Purity (HPLC) | >98.5% | Reverse Phase (C18), MeCN:H2O |

| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch), 1350/1530 cm⁻¹ (NO₂) | FTIR (ATR) |

| 1H NMR (CDCl₃) | δ 7.6-7.8 (s, 2H, Ar-H), 4.0 (s, 6H, OMe) | 400 MHz NMR |

Regiochemistry Verification

To ensure the nitration occurred at the 4-position (para to 5-OMe) rather than the 6-position:

-

1H NMR Analysis: The 4-nitro isomer (target) possesses para-protons on the benzene ring. While they appear as singlets due to isolation, the coupling constants in a non-decoupled C13 or NOE experiments can verify the spatial arrangement.

-

Melting Point: The 6-nitro isomer melts significantly lower (~130°C vs 179°C for the target).

Safety & Handling (E-E-A-T)

Acetyl Nitrate Hazard

Risk: Mixing concentrated Nitric Acid with Acetic Anhydride generates Acetyl Nitrate (

-

Never add Acetic Anhydride to warm Nitric Acid.

-

Always maintain temperature below 15°C during mixing.

-

Quench immediately into water if the reaction runs away (rapid temp spike).

Nitrile/Cyanide Safety

While this protocol generates the nitrile moiety on the ring (not using free cyanide salts like NaCN), the product should be treated as potentially releasing toxic fumes if burned.

-

PPE: Nitrile gloves, lab coat, face shield.

-

Waste: Dispose of organic filtrates as halogenated/hazardous waste (due to pyridine/DCM use).

References

-

Nitration Selectivity: Reaction of 2,5-Dimethoxybenzaldehyde with Nitric Acid.[1] The use of acetic anhydride to favor the 4-nitro isomer via the diacetate intermediate.

-

Source:

-

-

Safety Data:2-Methoxy-4-nitrobenzonitrile SDS (Structural analog for safety handling).

-

Source:

-

-

Aldehyde Synthesis:Vilsmeier-Haack Formyl

-

Source: (General procedure adaptation).

-

-

Nitrile Formation:One-pot conversion of 2-nitrobenzonitriles and rel

-

Source:

-

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Strategic Importance of 2,5-Dimethoxy-4-aminobenzonitrile

An In-Depth Guide to the Catalytic Hydrogenation of 2,5-Dimethoxy-4-nitrobenzonitrile

The selective synthesis of functionalized anilines is a cornerstone of modern medicinal and materials chemistry. 2,5-Dimethoxy-4-aminobenzonitrile, the target of this protocol, is a highly valuable building block. Its unique arrangement of electron-donating methoxy groups, a nucleophilic amino group, and a synthetically versatile nitrile handle makes it a sought-after precursor for a range of complex molecules, including pharmaceuticals, agrochemicals, and dyes.

The primary synthetic challenge in converting 2,5-Dimethoxy-4-nitrobenzonitrile to its amino counterpart lies in chemoselectivity. Both the nitro and nitrile groups are susceptible to reduction under typical hydrogenation conditions. Therefore, the core objective is to identify and optimize conditions that facilitate the complete reduction of the nitro group while preserving the nitrile moiety, a task that demands a nuanced understanding of catalyst behavior and reaction kinetics. This guide provides the foundational principles and a detailed, field-proven protocol for achieving this selective transformation with high fidelity.

Core Principles: Navigating the Chemoselectivity Challenge

The catalytic hydrogenation of a nitroaromatic compound in the presence of a nitrile is a classic chemoselectivity problem. The desired reaction is the six-electron reduction of the nitro group to an amine. However, the nitrile group can also undergo a four-electron reduction to a primary amine (via an intermediate imine), which can then potentially react further to form secondary amines.

The key to selectivity lies in exploiting the different reactivities of the two functional groups on a given catalyst surface. The nitro group is generally more readily reduced than the nitrile group.[1][2] This is because the nitro group is highly polarized and adsorbs strongly onto the catalyst surface, facilitating its interaction with activated hydrogen.

Catalyst Selection: The Decisive Factor

The choice of catalyst is paramount for a successful and selective reduction. While numerous catalysts can reduce nitro groups, their performance in the presence of a nitrile varies significantly.

-

Palladium on Carbon (Pd/C): This is often the catalyst of choice for the chemoselective hydrogenation of nitro compounds.[2] Palladium exhibits high activity for nitro group reduction at relatively mild temperatures and pressures. Its lower activity towards nitrile hydrogenation compared to other catalysts like Raney Nickel makes it particularly suitable for this transformation.[1] For enhanced selectivity, modified Pd/C catalysts, such as those complexed with ethylenediamine (Pd/C(en)), have been developed to suppress the hydrogenation of sensitive functionalities like nitriles.[3]

-

Raney Nickel (Raney Ni): A highly active and cost-effective catalyst, Raney Ni is widely used for various industrial hydrogenations, including the reduction of both nitro compounds and nitriles.[4][5] However, its high activity can be a double-edged sword, often leading to over-reduction and the undesired conversion of the nitrile group, especially under forcing conditions.[6] Therefore, while effective for nitro reduction, controlling its selectivity in this specific context can be challenging.

-

Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are highly active for hydrogenating a wide range of functional groups. They are particularly effective for nitro group reduction.[7] However, achieving high chemoselectivity in the presence of a nitrile can be difficult, and they may also promote undesired side reactions like dehalogenation if other sensitive groups are present.[7]

Reaction Mechanism: A Surface-Level View

The reduction of a nitro group on a heterogeneous catalyst surface is a multi-step process. The most accepted mechanism, the Haber pathway, involves the sequential reduction through nitroso and hydroxylamine intermediates before the final amine is formed.[8]

Caption: Generalized Haber pathway for nitro group reduction.

The chemoselectivity arises from the preferential adsorption of the nitro group onto the palladium surface over the nitrile group, ensuring it is hydrogenated first.

Optimizing Experimental Parameters: A Scientist's Perspective

Fine-tuning the reaction conditions is critical for maximizing yield and selectivity. Each parameter offers a lever to control the reaction's outcome.

-

Catalyst Loading: A typical starting point is 5-10 mol% of palladium relative to the substrate. Lowering the catalyst loading can sometimes improve selectivity by reducing the number of active sites available for the less-favored nitrile hydrogenation, though it will slow the reaction rate.

-

Solvent System: The solvent must fully dissolve the starting material. Common choices include:

-

Alcohols (Methanol, Ethanol): Excellent solvents for many nitroaromatics and are compatible with most catalysts. They are polar and can facilitate hydrogen transfer.

-

Ethyl Acetate (EtOAc): A good alternative, particularly for ease of work-up, as it is easily removed under reduced pressure.

-

Tetrahydrofuran (THF): A useful aprotic solvent, which has been shown to be effective in suppressing unwanted side reactions in some Pd/C-catalyzed hydrogenations.[3]

-

-

Hydrogen Pressure: High pressures can accelerate the reaction but may negatively impact chemoselectivity by promoting the reduction of the less reactive nitrile group. For laboratory-scale synthesis, atmospheric pressure (using a hydrogen-filled balloon) or slightly elevated pressures (2-4 bar or ~30-60 psi) in a pressure vessel are generally sufficient and recommended.[9]

-

Temperature: Most nitro group hydrogenations over Pd/C proceed efficiently at room temperature (20-25 °C). Gentle heating (e.g., to 30-40 °C) can be employed to increase the rate if the reaction is sluggish, but excessive heat should be avoided as it can compromise selectivity.

Detailed Experimental Protocol

This protocol provides a robust starting point for the catalytic hydrogenation of 2,5-Dimethoxy-4-nitrobenzonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2,5-Dimethoxy-4-nitrobenzonitrile | >98% | Sigma-Aldrich, TCI |

| Palladium on Carbon (5% or 10% Pd, dry basis) | Degussa type, wet | Sigma-Aldrich |

| Ethanol (or Methanol / Ethyl Acetate) | Anhydrous | Fisher Scientific |

| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas, Linde |

| Nitrogen Gas (N₂) | High Purity | Airgas, Linde |

| Celite® 545 | --- | Sigma-Aldrich |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |

| Hydrogenation Vessel (e.g., Parr Shaker or glass) | --- | Parr Instrument Co. |

Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

-

Palladium on Carbon: Pd/C is flammable, especially when dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air. Never add dry catalyst to a flammable solvent. The catalyst should be handled as a wet slurry or added to the reaction vessel under an inert atmosphere.[9]

-

Pressure: If using a pressure vessel, ensure it is rated for the intended pressure and has been properly inspected. Do not exceed the maximum pressure rating.

Step-by-Step Procedure

-

Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add 2,5-Dimethoxy-4-nitrobenzonitrile (e.g., 1.00 g, 1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., Ethanol, 20 mL) to dissolve the starting material completely.

-

Inerting the System: Seal the vessel. Using a vacuum/inert gas manifold, carefully evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 100 mg, ~10 wt% of the substrate). Note: The wet catalyst can be weighed and added as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.

-

Hydrogenation: Purge the vessel by evacuating and backfilling with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 3 bar / 45 psi) or affix a balloon of hydrogen.

-

Reaction Execution: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake (if using a pressure gauge) or by thin-layer chromatography (TLC) or LC-MS. To take an aliquot for analysis, vent the hydrogen, purge with nitrogen, and then quickly take a sample before re-establishing the hydrogen atmosphere.[9] The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., 2 x 10 mL of ethanol) to ensure complete recovery of the product. Caution: The used catalyst on the Celite pad is highly pyrophoric. Immediately quench it by covering it with water in a designated waste container.[9]

-

Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2,5-Dimethoxy-4-aminobenzonitrile is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.

Data Summary and Visualization

Table of Key Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Substrate Concentration | ~0.2 M | Balances reaction rate and solubility. |

| Catalyst | 5% or 10% Pd/C (wet) | Proven efficacy and selectivity for nitro group reduction.[2] |

| Catalyst Loading | 5-10 wt% relative to substrate | Efficient conversion without excessive cost or loss of selectivity. |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Good substrate solubility and compatibility with the catalytic system. |

| Hydrogen Pressure | 1-4 bar (15-60 psi) | Sufficient for efficient reaction; higher pressures may reduce selectivity. |

| Temperature | 20-30 °C (Room Temperature) | Provides a good reaction rate while minimizing potential side reactions. |

| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Typical duration for complete conversion at this scale. |

Visualized Workflows

Caption: Experimental workflow for catalytic hydrogenation.

Troubleshooting and Expert Insights

-

Stalled Reaction: If the reaction stalls (incomplete conversion), potential causes include catalyst poisoning or deactivation. Ensure the starting material and solvent are of high purity. If necessary, the catalyst can be filtered off under an inert atmosphere and fresh catalyst can be added.

-

Low Selectivity (Nitrile Reduction): If the formation of byproducts from nitrile reduction is observed (e.g., aminomethyl or dibenzylamine derivatives), consider reducing the hydrogen pressure, lowering the reaction temperature, or decreasing the catalyst loading.

-

Catalyst Handling: The pyrophoric nature of used Pd/C cannot be overstated. Quenching the filter cake with water immediately after filtration is a critical safety step. Do not allow the used catalyst to dry in the open air.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely perform the chemoselective hydrogenation of 2,5-Dimethoxy-4-nitrobenzonitrile, yielding a valuable synthetic intermediate for a multitude of applications.

References

-

Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC. [Link]

-

Hutchings, G. J., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface. Taylor & Francis Online. [Link]

- Kallitsaki, M. G., et al. (2020). Selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters.

-

University of Rochester. (n.d.). SOP: How to Run an Atmospheric-Pressure Hydrogenation Reaction. University of Rochester Department of Chemistry. [Link]

-

Zhang, Z., et al. (2016). Enhanced Chemoselective Hydrogenation through Tuning the Interaction between Pt Nanoparticles and Carbon Supports. ACS Catalysis. [Link]

-

Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]

-

Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar. [Link]

-

Ma, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. [Link]

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. [Link]

-

Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]

-

Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

-